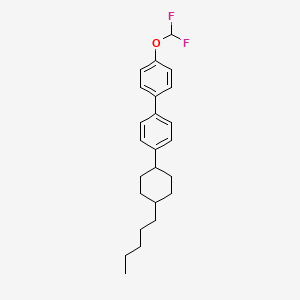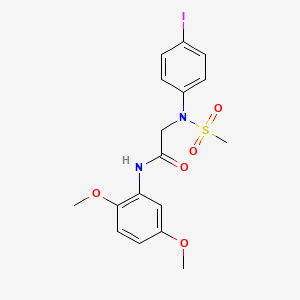
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,5-dimethoxyphenylamine: This can be achieved by the methylation of 2,5-dihydroxyaniline using dimethyl sulfate under basic conditions.
Iodination of phenyl ring: The 2,5-dimethoxyphenylamine is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate.
Sulfonylation: The iodinated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Glycinamide formation: Finally, the compound is coupled with glycine or its derivatives under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Hydrogen gas (H_2) with Pd/C or lithium aluminum hydride (LiAlH_4).
Substitution: Sodium azide (NaN_3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Deiodinated phenyl derivatives.
Substitution: Azido, thiocyano, or cyano derivatives.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic compound with similar structural features but different pharmacological effects.
2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with psychoactive properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another phenethylamine with hallucinogenic effects.
Uniqueness
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of methoxy, iodophenyl, and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H19IN2O5S |
|---|---|
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H19IN2O5S/c1-24-14-8-9-16(25-2)15(10-14)19-17(21)11-20(26(3,22)23)13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3,(H,19,21) |
Clé InChI |
HCYJDWNQFPWPSH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



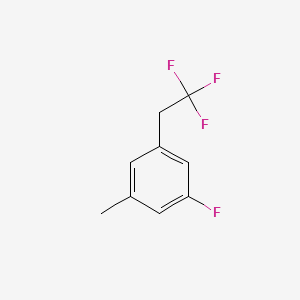
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)


![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
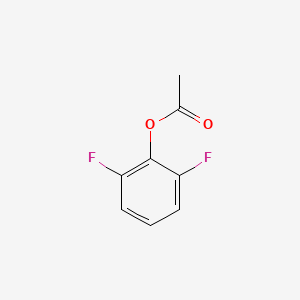
![1-{[2,5-Dimethoxy-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl}pyridin-1-ium](/img/structure/B12449811.png)
![4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12449819.png)
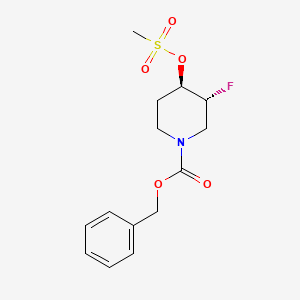
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
![[3,5-bis(2-methylpropyl)-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl]methyl phenylcarbamate](/img/structure/B12449827.png)
